molecular formula C15H21N5O B11008055 N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B11008055
M. Wt: 287.36 g/mol
InChI Key: PKWHNYXOOGOOAJ-UHFFFAOYSA-N
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Description

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with trimethyl groups and a hexahydrocyclohepta[c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Trimethyl Groups: The pyrazole ring is then substituted with trimethyl groups using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Cyclization to Form Hexahydrocyclohepta[c]pyrazole: The substituted pyrazole is subjected to cyclization reactions with appropriate reagents to form the hexahydrocyclohepta[c]pyrazole moiety.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    Hexahydrocyclohepta[c]pyrazole: A compound with a similar core structure but lacking the trimethyl and carboxamide groups.

    N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl cyclopropanamine: Another pyrazole derivative with different substituents.

Uniqueness

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

N-(1,3,5-trimethylpyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H21N5O/c1-9-13(10(2)20(3)19-9)16-15(21)14-11-7-5-4-6-8-12(11)17-18-14/h4-8H2,1-3H3,(H,16,21)(H,17,18)

InChI Key

PKWHNYXOOGOOAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

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